molecular formula C20H23N3O4S B11137070 methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11137070
M. Wt: 401.5 g/mol
InChI Key: LAFSCCGDESCOBH-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with an indole fragment. Let’s break it down:

    Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate:

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazole ring may undergo oxidation reactions.

    Substitution: The indole moiety can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

Major Products::

    Oxidation: Oxidized thiazole derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have therapeutic applications.

    Industry: Potential use in materials science or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other indole-thiazole hybrids or indole derivatives.

    Uniqueness: Highlight its distinct features compared to related compounds.

Biological Activity

Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, an isopropyl group, and an indole moiety, which contribute to its pharmacological properties. The molecular formula is approximately C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of 306.38 g/mol .

The compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression and viral replication. Its structural components suggest potential interactions with biological receptors, making it a candidate for pharmacological studies. Interaction studies have indicated that this compound binds effectively to various biological targets, influencing critical pathways in disease processes.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance, in vitro assays revealed that it exhibits selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines ranged from 7 µM to 24 µM , indicating potent activity .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed to understand the relationship between the chemical structure of this compound and its biological activity. The analysis utilized various molecular descriptors to predict activity against HCT-116 and MCF-7 cell lines, leading to the development of predictive models that can guide further modifications of the compound for enhanced efficacy .

Comparative Analysis

To contextualize its biological activity, a comparison with structurally similar compounds is useful. The following table summarizes the characteristics and activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
Methyl 2-amino-5-isopropylthiazole-4-carboxylateStructureSimpler thiazole structureModerate cytotoxicity
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropylthiazoleStructureDifferent indole positioningLower selectivity
Indole-based thiazolesStructureVarious derivatives existGeneral medicinal applications

The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, this compound was evaluated alongside other compounds for their effects on HCT-116 and MCF-7 cells. Results indicated that this compound had IC50 values significantly lower than those of the comparative compounds, suggesting superior efficacy in inducing apoptosis in cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of the compound to key proteins involved in cancer progression. The results showed favorable interactions with the active site of the MDM2 protein, which is crucial for regulating cell proliferation and apoptosis. This binding affinity correlates with the observed cytotoxic effects in cell line studies .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24)

InChI Key

LAFSCCGDESCOBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

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